molecular formula C21H24O6 B192461 フィリゲニン CAS No. 487-39-8

フィリゲニン

カタログ番号: B192461
CAS番号: 487-39-8
分子量: 372.4 g/mol
InChIキー: CPJKKWDCUOOTEW-YJPXFSGGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Phillygenin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with Labrafil M1944CS, Cremophor EL, and polyethylene glycol 400 (PEG-400) in a self-microemulsifying drug delivery system . This interaction helps improve the oral bioavailability of Phillygenin .

Cellular Effects

Phillygenin has significant effects on various types of cells and cellular processes. It has been found to improve liver function and reduce the progress of liver fibrosis . Phillygenin inhibits the activation of hepatic stellate cells (HSCs), which are central to the development of liver fibrosis .

Molecular Mechanism

Phillygenin exerts its effects at the molecular level through various mechanisms. It inhibits the Wnt/β-catenin pathway, which plays a crucial role in the progression of liver fibrosis . By inhibiting this pathway, Phillygenin curbs liver fibrosis through the inhibition of HSC activation and collagen accumulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phillygenin change over time. The self-microemulsifying drug delivery system of Phillygenin exhibits satisfactory stability . The in vitro dissolution experiment indicated that the cumulative dissolution rate of the self-microemulsifying drug delivery system of Phillygenin was significantly better than that of free Phillygenin .

Dosage Effects in Animal Models

The effects of Phillygenin vary with different dosages in animal models. After oral administration in rats, the bioavailability of Phillygenin was significantly enhanced by the self-microemulsifying drug delivery system .

準備方法

合成経路と反応条件: フィリゲニンは、前駆体であるフィリリンを含むさまざまな化学反応を通じて合成できます。一般的な方法の1つは、フィリリンを加水分解してフィリゲニンを生成することです。 このプロセスは通常、フィリリンのグリコシド結合を切断するために酸性または酵素的条件を必要とします .

工業生産方法: 工業設定では、フィリゲニンは通常、溶媒抽出法を使用してレンギョウから抽出されます。植物材料は最初に乾燥して粉砕され、次にエタノールまたはメタノールなどの溶媒で抽出されます。 次に、抽出物はカラムクロマトグラフィーなどの技術を使用して精製され、フィリゲニンが分離されます .

3. 化学反応解析

反応の種類: フィリゲニンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、フィリゲニンの酸化は、さまざまな酸化誘導体を生成することができ、置換反応は、さまざまな置換フィリゲニン化合物を生成することができる .

4. 科学研究の応用

化学反応の分析

Types of Reactions: Phillygenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phillygenin can yield different oxidized derivatives, while substitution reactions can produce a variety of substituted phillygenin compounds .

類似化合物との比較

フィリゲニンは、その特定の生物活性と分子標的のために、リグナン化合物の中でユニークです。類似の化合物には次のものがあります。

フィリゲニンは、その強力な抗菌作用とバイオフィルム形成を阻害する能力のために際立っており、新しい治療薬の開発のための貴重な化合物となっています .

生物活性

Phillygenin, a bioactive compound primarily extracted from the plant Forsythia suspensa, has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of phillygenin, including its antioxidant, anti-inflammatory, analgesic, and neuroprotective effects, supported by various research findings and case studies.

Chemical Structure and Properties

Phillygenin is classified as a lignan and is characterized by its complex structure, which includes a hexahydrofurofuran moiety. Its molecular formula is C18H22O5C_{18}H_{22}O_5, and it exhibits a range of pharmacological properties that make it a candidate for therapeutic applications.

Antioxidant Activity

Phillygenin has demonstrated potent antioxidant activity. In vitro studies have shown that it effectively scavenges free radicals, specifically DPPH and ABTS radicals, with IC50 values of 102 μg/mL and 49 μg/mL, respectively . This antioxidant capacity is attributed to its ability to inhibit oxidative stress, which is crucial in preventing cellular damage.

Table 1: Antioxidant Activity of Phillygenin

CompoundIC50 (μg/mL)Assay Type
Phillygenin102DPPH Radical Scavenging
Phillygenin49ABTS Radical Scavenging

Anti-inflammatory Effects

Phillygenin has been shown to exert significant anti-inflammatory effects. A study indicated that phillygenin inhibits inflammation in pulmonary epithelial cells by activating the PPARγ signaling pathway. This mechanism involves downregulating MMP8, leading to reduced inflammatory responses . Furthermore, phillygenin has been reported to alleviate liver fibrosis by inhibiting the TLR4/MyD88/NF-κB signaling pathway .

Case Study: Acute Lung Injury

In a study on acute lung injury (ALI), phillygenin administration resulted in decreased inflammation markers and improved lung function in animal models. The compound's ability to modulate inflammatory pathways highlights its potential as a therapeutic agent for respiratory conditions.

Analgesic Properties

Recent research has identified phillygenin's analgesic potential. In experiments involving carrageenan-induced paw edema in mice, phillygenin significantly reduced pain responses and inflammation markers such as IL-6 and TNF-α . The compound also inhibited COX-2 expression, suggesting its utility in managing pain and inflammation-related disorders.

Table 2: Analgesic Activity of Phillygenin

Study TypeResult
Carrageenan-Induced EdemaSignificant reduction in pain response
Inflammatory MarkersDecreased IL-6, TNF-α levels

Neuroprotective Effects

Phillygenin has shown promise in neuroprotection through its modulation of neurotransmitter release. A study demonstrated that phillygenin inhibits glutamate exocytosis from rat cerebrocortical synaptosomes by reducing calcium influx through Cav2.2 channels . This effect suggests a potential role for phillygenin in treating neurodegenerative diseases characterized by excitotoxicity.

The inhibition of glutamate release is mediated via the MAPK/ERK signaling pathway. Phillygenin's action on this pathway indicates its capability to protect neuronal cells from excitotoxic damage.

Hepatoprotective Effects

Phillygenin has also been investigated for its hepatoprotective properties. In animal models of liver injury induced by CCl4, phillygenin administration resulted in significant liver protection attributed to its antioxidant effects and inhibition of cytochrome P450 2E1 activity . This suggests that phillygenin may be beneficial in treating liver diseases.

特性

IUPAC Name

4-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-26-20(14(15)10-27-21)12-4-6-16(22)18(8-12)24-2/h4-9,14-15,20-22H,10-11H2,1-3H3/t14-,15-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJKKWDCUOOTEW-YJPXFSGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197588
Record name Phillygenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-39-8
Record name Phillygenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phillygenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SYLVATESMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886IAL08GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phillygenin
Reactant of Route 2
Phillygenin
Reactant of Route 3
Phillygenin
Reactant of Route 4
Phillygenin
Reactant of Route 5
Phillygenin
Reactant of Route 6
Phillygenin
Customer
Q & A

Q1: What are the primary molecular targets of phillygenin?

A1: Research indicates that phillygenin interacts with multiple molecular targets, influencing various signaling pathways. Some key targets include:* RhoA: Phillygenin directly targets RhoA, acting as an inhibitor and counteracting the effects of RhoA activators. This interaction modulates ROCK1 activity and downstream NF-κB/NFATc1/c-fos signaling, impacting osteoclast differentiation and bone loss. [] * Pregnane X Receptor (PXR): Phillygenin binds to PXR, inhibiting NF-κB P65 activity. This interaction contributes to its anti-inflammatory effects in acute lung injury models by suppressing the expression of phosphorylated JNK, P38, Erk, and P65. [] * Akt: Phillygenin allosterically inhibits Akt, reducing its phosphorylation and subsequently attenuating inflammatory responses and influencing glucose metabolic parameters. This inhibition affects downstream signaling pathways, including IKKα/β, NF-κB, and GSK3β. []* Cav2.2 Calcium Channels: Phillygenin inhibits Cav2.2 calcium channels in rat cerebrocortical nerve terminals, reducing calcium influx and suppressing glutamate release. This effect is linked to the suppression of the MAPK/ERK/synapsin I signaling cascade, suggesting a potential role in neuroprotection. []

Q2: How does phillygenin's interaction with these targets translate into its observed biological effects?

A2: Phillygenin's interaction with these targets triggers a cascade of downstream effects contributing to its diverse biological activities. For example:* Anti-inflammatory activity: By inhibiting NF-κB signaling through its interaction with PXR and Akt, phillygenin reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-18. [, ] This effect contributes to its efficacy in models of acute lung injury, arthritis, and colitis. [, , , ]* Anti-osteoclastogenic effect: Phillygenin's inhibition of RhoA leads to the suppression of osteoclast differentiation and bone resorption. This effect is mediated through the modulation of ROCK1 activity and the NF-κB/NFATc1/c-fos pathway. []* Anti-cancer activity: Phillygenin has shown anti-cancer effects in various models. While the specific mechanisms may vary depending on the cancer type, its interaction with targets like MELK [] and its modulation of cell cycle progression and apoptosis [, ] play crucial roles.

Q3: What is the molecular formula and weight of phillygenin?

A3: Phillygenin has the molecular formula C23H24O6 and a molecular weight of 396.43 g/mol. []

Q4: Are there any spectroscopic data available for characterizing phillygenin?

A4: Yes, spectroscopic techniques, especially nuclear magnetic resonance (NMR), have been extensively used to characterize phillygenin. ¹³C-NMR spectroscopy played a crucial role in determining the position of glucose linkage in phillyrin, a glycoside of phillygenin. []

Q5: What is known about the stability of phillygenin under various conditions?

A5: While specific stability data under varying conditions is limited in the provided research, one study developed a self-microemulsifying drug delivery system (SMEDDS) of phillygenin and reported satisfactory stability. [] This suggests that formulation strategies can be employed to enhance phillygenin's stability and bioavailability.

Q6: What formulation strategies have been explored to improve phillygenin's delivery?

A6: Researchers have investigated SMEDDS as a promising approach to enhance phillygenin's oral bioavailability. [] This formulation demonstrated significantly improved dissolution and bioavailability compared to free phillygenin in rat studies.

Q7: Is there information available regarding the safety profile and toxicology of phillygenin?

A7: While the provided research focuses on phillygenin's pharmacological activities, comprehensive toxicology studies and information on SHE regulations are limited within these papers.

Q8: What is known about the pharmacokinetics of phillygenin?

A8: Research suggests that phillygenin is efficiently absorbed after oral administration, with an oral bioavailability of 56.4% observed in mice. [] Following administration, two primary metabolites, hydroxylated and dimethylated phillygenin, have been identified in mouse urine. []

Q9: What in vitro models have been used to study phillygenin's activity?

A9: Various cell-based assays have been employed to investigate phillygenin's effects. Examples include:* RAW264.7 cells: This macrophage cell line is commonly used to study inflammation, and phillygenin has demonstrated anti-inflammatory effects in LPS-stimulated RAW264.7 cells. [] * BEAS-2B cells: This human bronchial epithelial cell line is used in respiratory disease models. Phillygenin was shown to attenuate inflammation and apoptosis in LPS-induced BEAS-2B cells. [] * A549 and SPC-A1 cells: These human lung adenocarcinoma cell lines are used in cancer research. Phillygenin inhibited proliferation and induced apoptosis in these cells. []* Primary Mouse Bone Marrow Macrophages (mBMMs): Phillygenin inhibited osteoclastogenesis in mBMMs, providing insights into its effects on bone metabolism. []

Q10: What in vivo models have been used to assess phillygenin's efficacy?

A10: Several animal models have been employed to evaluate phillygenin's therapeutic potential:* LPS-induced acute pneumonia: Phillygenin demonstrated protective effects in rat models of LPS-induced pneumonia, reducing lung injury, inflammatory cell infiltration, and cytokine levels. [, ] * DSS-induced colitis: Phillygenin alleviated symptoms in mice with DSS-induced colitis, improving disease activity index, colon length, and histological damage. [] It also protected the intestinal barrier and modulated gut microbiota. [, ] * Carbon tetrachloride (CCl4)-induced liver fibrosis: Phillygenin ameliorated liver injury, fibrosis, and inflammation in CCl4-treated mice, suggesting potential for treating liver fibrosis. []* Ovariectomy-induced bone loss: Phillygenin inhibited bone loss in ovariectomized mice, highlighting its potential for managing osteoporosis. []

Q11: How does the formulation of phillygenin affect its dissolution and solubility?

A11: Formulating phillygenin as SMEDDS significantly enhanced its dissolution rate compared to free phillygenin. [] This improved dissolution is likely a key factor contributing to the enhanced oral bioavailability observed with the SMEDDS formulation.

Q12: What are some key historical milestones in phillygenin research?

A12: Research on phillygenin has progressed from initial isolation and structural elucidation to exploring its therapeutic potential in various disease models. Early studies focused on its presence in traditional medicinal plants like Forsythia suspensa. Over time, research has uncovered its diverse biological activities, leading to investigations into its mechanisms of action and potential applications in areas like inflammation, cancer, and bone disorders. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。